Bis(2,6-dimethylbenzoyl) Peroxide
Description
Overview of Organic Peroxide Classification and Reactivity
Organic peroxides are organic compounds that contain the peroxide functional group (R-O-O-R'). They are broadly classified based on the nature of the 'R' and 'R'' groups attached to the peroxide linkage. wikipedia.org The major classifications include dialkyl peroxides, hydroperoxides (where R' is hydrogen), peroxy esters, and diacyl peroxides, which are considered derivatives of hydrogen peroxide where hydrogen atoms are replaced by organic radicals. wikipedia.orgschc.org
The defining characteristic of organic peroxides is the reactivity of the oxygen-oxygen single bond. This bond has a low dissociation energy, causing it to cleave easily when subjected to heat, light, or chemical reagents, a process known as homolysis. wikipedia.orgwikipedia.org This cleavage produces two free radicals (RO•). wikipedia.org The rate of this decomposition is highly dependent on the peroxide's structure, the temperature, and the reaction medium. A key metric used to quantify the reactivity of a peroxide initiator is its half-life, which is the time required for half of the peroxide in a given solution to decompose at a specific temperature. suzehg.com This parameter is crucial for selecting the appropriate initiator for a particular process, such as polymerization, to ensure the rate of radical generation matches the desired reaction kinetics. suzehg.comillinois.edu
| Class | General Structure | Example |
|---|---|---|
| Hydroperoxides | R-O-O-H | tert-Butyl hydroperoxide |
| Dialkyl Peroxides | R-O-O-R' | Dicumyl peroxide |
| Diacyl Peroxides | (RCO)₂O₂ | Dibenzoyl peroxide |
| Peroxy Esters | R(CO)OOR' | tert-Butyl peroxybenzoate |
| Ketone Peroxides | Complex mixtures | Methyl ethyl ketone peroxide |
Historical Context and Evolution of Diaroyl Peroxides in Synthetic Chemistry
The history of synthetic organic chemistry dates back to the mid-nineteenth century, when chemists began to synthesize molecules, including those not found in nature. nih.gov Within this broader evolution, peroxides were discovered and investigated. The story of peroxides began over 200 years ago, with early descriptions of metal peroxides like barium peroxide. unibe.ch The use of diaroyl peroxides, a subclass of organic peroxides, gained prominence in the early 20th century with the rise of polymer chemistry.
Early research focused on understanding the fundamental decomposition mechanisms of these compounds. Dibenzoyl peroxide, one of the most common diaroyl peroxides, was recognized for its ability to generate free radicals upon heating, which led to its widespread adoption as an initiator for free radical polymerization. wikipedia.org This was a critical development for the nascent plastics industry, enabling the production of materials like acrylics and vinyl ester resins. wikipedia.org Over time, chemists began to synthesize a wide array of substituted diaroyl peroxides to gain finer control over the initiation process. By altering the substituents on the aromatic rings, it became possible to modify the initiator's half-life, solubility, and the reactivity of the resulting radicals, allowing for the optimization of polymerization reactions for specific monomers and desired polymer properties. rsc.org
Position and Distinctive Characteristics of Bis(2,6-dimethylbenzoyl) Peroxide within the Diaroyl Peroxide Class
This compound is a specialized member of the diaroyl peroxide family, distinguished by the presence of two methyl groups at the ortho positions of each benzoyl group. This specific substitution pattern imparts unique properties that differentiate it from unsubstituted dibenzoyl peroxide or other isomers like bis(2,4-dimethylbenzoyl) peroxide.
The primary distinctive characteristic is its thermal reactivity. The steric hindrance caused by the ortho-methyl groups is thought to influence the stability of the peroxide bond, leading to decomposition at lower temperatures. This is reflected in its half-life data. For instance, this compound has a 10-hour half-life temperature of just 35°C in a 0.2 mol benzene (B151609) solution. google.com This indicates a significantly higher reactivity at low temperatures compared to many other commercially used peroxides. This property makes it an ideal initiator for processes that require radical generation without high thermal input, which could be detrimental to sensitive substrates or products.
| Compound Name | 10-Hour Half-Life Temperature (in 0.2M Benzene) | Melting Point (°C) |
|---|---|---|
| This compound | 35°C google.com | 61.5 - 62.5°C google.com |
| Bis(2,5-dimethylbenzoyl) Peroxide | 59°C google.com | 104.5 - 105.0°C google.com |
| Dibenzoyl Peroxide | 73°C | 103 - 105°C |
The data in Table 2 clearly illustrates the lower decomposition temperature of the 2,6-dimethyl substituted isomer compared to both another isomer and the parent compound, dibenzoyl peroxide. This highlights its position as a highly active, low-temperature radical initiator.
Scope and Significance of Research on this compound in Contemporary Materials Science and Polymer Chemistry
The unique low-temperature reactivity of this compound makes it a compound of significant interest in specialized areas of materials science and polymer chemistry. Its primary application is as a highly efficient crosslinking agent for silicone rubber. google.com
In this context, its high reactivity allows for very fast crosslinking (curing) rates, which enhances productivity in manufacturing processes. google.com One of its most significant advantages is its suitability for hot air crosslinking (HAV), a continuous method for curing extruded products. Unlike many other peroxides, it can achieve efficient crosslinking in this process without causing "blooming," a phenomenon where unreacted initiator or byproducts migrate to the surface of the material, leading to an undesirable surface film. google.com This eliminates the need for a secondary, high-temperature crosslinking treatment, which is often required when using other agents like bis(2,4-dichlorobenzoyl) peroxide, thereby streamlining production and improving the quality of the final silicone product. google.com
Contemporary research continues to explore the use of such highly reactive initiators to develop advanced materials with tailored properties. The ability to initiate polymerization or crosslinking at low temperatures is particularly valuable in the synthesis of functional polymers, biomedical materials, and advanced composites where thermal damage to components must be avoided. The specific radical species generated from this compound can also influence the final properties of the polymer network, opening avenues for creating materials with unique mechanical, thermal, or chemical resistance characteristics.
Structure
2D Structure
3D Structure
Properties
CAS No. |
96436-29-2 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(2,6-dimethylbenzoyl) 2,6-dimethylbenzenecarboperoxoate |
InChI |
InChI=1S/C18H18O4/c1-11-7-5-8-12(2)15(11)17(19)21-22-18(20)16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 |
InChI Key |
YIQKFUFJMGYQFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)OOC(=O)C2=C(C=CC=C2C)C |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Aspects of Bis 2,6 Dimethylbenzoyl Peroxide Formation
Established Synthetic Routes for Bis(2,6-dimethylbenzoyl) Peroxide
The synthesis of this compound primarily relies on well-established methods for creating diaroyl peroxides. These methods involve the careful reaction of an acylating agent with a peroxide source under controlled conditions to favor the formation of the desired peroxide linkage.
Reaction of 2,6-Dimethylbenzoyl Chloride with Peroxide Anions
The most common and direct method for synthesizing this compound involves the reaction of 2,6-dimethylbenzoyl chloride with a source of peroxide anions. google.com Typically, hydrogen peroxide is used in the presence of a base. The base, such as sodium hydroxide (B78521) or potassium hydroxide, deprotonates the hydrogen peroxide to form the hydroperoxide anion (HOO⁻) and subsequently the peroxide dianion (O₂²⁻). These peroxide anions then act as nucleophiles, attacking the electrophilic carbonyl carbon of two molecules of 2,6-dimethylbenzoyl chloride. This process results in the formation of the this compound and a salt byproduct. google.com
The reaction is generally carried out in a two-phase system or in the presence of a phase transfer catalyst to facilitate the interaction between the aqueous peroxide solution and the organic-soluble acyl chloride. The stoichiometry of the reactants is crucial, with a 2:1 molar ratio of the benzoyl chloride to the peroxide source being typical. google.com
Exploration of Alternative Synthetic Strategies for Acyclic Peroxides Relevant to Diaroyl Systems
While the reaction of acyl chlorides with peroxide anions is a primary route, the broader field of acyclic peroxide synthesis offers alternative strategies that could be conceptually applied to diaroyl systems like this compound. These methods often focus on the formation of the O-O bond through different chemical transformations. researchgate.net
Recent advancements have highlighted various approaches, including:
Metal-catalyzed reactions: Transition metals can be employed to catalyze the formation of the peroxide bond.
Organocatalytic reactions: The use of small organic molecules as catalysts provides an alternative to metal-based systems. researchgate.net
Direct oxidation reactions: In some cases, direct oxidation of corresponding precursors can yield the desired peroxide. researchgate.net
Although not yet standard for this compound, these evolving methodologies in acyclic peroxide synthesis present potential future avenues for its formation. researchgate.net
Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. researchgate.netscielo.br Several factors can be adjusted to achieve the desired outcome.
| Parameter | Condition | Effect on Reaction |
| Temperature | Low temperatures (typically 0-10 °C) | Minimizes decomposition of the peroxide product and unwanted side reactions. |
| Solvent | A two-phase system (e.g., water and an organic solvent like toluene) | Facilitates the separation of the product from aqueous byproducts. |
| Base | Strong bases like NaOH or KOH | Effectively generates the peroxide anions needed for the nucleophilic attack. |
| Stirring Rate | Vigorous stirring | Ensures efficient mixing of the reactants in a two-phase system. |
Careful control of the addition rate of the 2,6-dimethylbenzoyl chloride to the peroxide solution is also critical to maintain the reaction temperature and prevent localized high concentrations that could lead to side reactions.
Isolation and Purification Techniques for High-Purity this compound
After the synthesis, the isolation and purification of this compound are crucial to obtain a high-purity product. The crude product is typically an oily or solid substance that needs to be separated from the reaction mixture.
Standard procedures include:
Washing: The organic layer containing the product is washed multiple times with water to remove any remaining base and salt byproducts. A wash with a dilute solution of a reducing agent, such as sodium bisulfite, may also be employed to remove any unreacted peroxide.
Drying: The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove any residual water.
Crystallization: The product is often purified by crystallization from a suitable solvent or a mixture of solvents. This process involves dissolving the crude product in a minimum amount of a hot solvent and then allowing it to cool slowly, which causes the pure peroxide to crystallize out, leaving impurities in the solution. A patent describes obtaining a wet body of the peroxide, which is then dried under reduced pressure at room temperature to yield a product with 98.0% purity. google.com
Precursor Reactivity and Regioselectivity in Aroyl Peroxide Synthesis
The reactivity of the precursor, 2,6-dimethylbenzoyl chloride, plays a significant role in the synthesis. The presence of the two methyl groups in the ortho positions of the benzene (B151609) ring introduces steric hindrance around the carbonyl group. This steric hindrance can influence the rate of the reaction, potentially making it slower compared to the synthesis of unsubstituted benzoyl peroxide.
Regioselectivity, in the context of forming a symmetrical diaroyl peroxide like this compound, is inherently controlled by the use of a single type of aroyl chloride. However, if a mixture of different aroyl chlorides were used, a mixture of symmetrical and asymmetrical diaroyl peroxides would be expected. google.com The relative amounts of these products would depend on the relative reactivities of the different aroyl chlorides. The influence of reductants and the peroxide structure can also impact the reactivity and regioselectivity of alkoxy radical formation from the resulting peroxides. nih.gov
Fundamental Mechanistic Investigations of Radical Generation and Decomposition
Thermal Decomposition Pathways of Bis(2,6-dimethylbenzoyl) Peroxide
The thermal decomposition of this compound is a stepwise process that leads to the formation of highly reactive radical intermediates. This process is central to its function as an initiator in various chemical transformations.
The primary step in the thermal decomposition of this compound is the homolytic cleavage of the weak peroxide (O–O) bond. This bond scission results in the formation of two identical 2,6-dimethylbenzoyloxy radicals. The input of thermal energy overcomes the bond dissociation energy of the peroxide linkage, leading to this symmetrical fragmentation.
This initial homolysis is a critical step as it generates the primary radical species that are responsible for initiating further chemical reactions. The general representation of this process for a benzoyl peroxide derivative involves the breaking of the O-O bond to yield two aroyloxy radicals.
Following their formation, the 2,6-dimethylbenzoyloxy radicals can undergo further reactions. The most significant of these is decarboxylation, a process in which the radical loses a molecule of carbon dioxide to generate a 2,6-dimethylphenyl radical. This step is often rapid and driven by the formation of the stable CO2 molecule.
The generation of aryl radicals, such as the 2,6-dimethylphenyl radical, is a key feature of the decomposition of aroyl peroxides and is crucial for their application in arylation reactions. researchgate.netresearchgate.netdlr.de The efficiency of this decarboxylation step can be influenced by reaction conditions and the stability of the resulting aryl radical. pergan.com
The presence of the two methyl groups in the ortho positions of the benzene (B151609) rings has a significant influence on the decomposition kinetics and the stability of the radical intermediates. These ortho-dimethyl substituents exert a notable steric effect, which can influence the rate of the initial homolytic cleavage and the subsequent decarboxylation.
Kinetic Studies of this compound Decomposition
Kinetic studies are essential for quantifying the rate of radical generation and for determining the practical utility of this compound as an initiator under various conditions.
The rate of decomposition of a peroxide initiator is commonly characterized by its half-life (t½), which is the time required for half of the initial quantity of the peroxide to decompose at a specific temperature. This parameter is crucial for selecting the appropriate initiator for a given process and for controlling the initiation rate.
Table 1: Half-Life Data for this compound
| Solvent | Concentration (mol/L) | Half-Life | Temperature |
| Benzene | 0.2 | 10 hours | 35°C |
This interactive table provides the known half-life data for this compound.
The activation energy (Ea) for the decomposition of this compound is a critical parameter that quantifies the temperature sensitivity of the rate of radical formation. It represents the minimum energy required to initiate the homolytic cleavage of the peroxide bond.
Specific experimental values for the activation energy and other thermodynamic parameters (such as enthalpy and entropy of activation) for this compound are not widely reported in publicly accessible literature. For comparison, the apparent activation energy for the thermal decomposition of benzoyl peroxide has been reported to be around 146.8 kJ mol⁻¹. researchgate.net It is expected that the activation energy for this compound would be in a similar range, though potentially influenced by the steric and electronic effects of the ortho-dimethyl substituents.
Effects of Temperature, Concentration, and Solvent Polarity on Decomposition Kinetics
The decomposition of this compound, a diacyl peroxide, is a thermally initiated process that results in the formation of free radicals. The kinetics of this decomposition are significantly influenced by temperature, the concentration of the peroxide, and the polarity of the solvent medium. While specific kinetic data for this compound is not extensively available in public literature, the behavior of the closely related and well-studied benzoyl peroxide provides a strong framework for understanding these effects. The presence of methyl groups at the ortho positions of the benzene rings in this compound is expected to introduce steric and electronic effects that can modulate the decomposition rates compared to unsubstituted benzoyl peroxide.
Temperature: The rate of thermal decomposition of diacyl peroxides is highly dependent on temperature. An increase in temperature provides the necessary energy to overcome the activation barrier for the homolytic cleavage of the weak oxygen-oxygen bond, leading to a higher rate of radical generation. For benzoyl peroxide, the decomposition is typically studied in the temperature range of 80-100°C. It is anticipated that this compound would also exhibit a similar temperature-dependent decomposition, with the rate constant increasing with temperature in accordance with the Arrhenius equation.
Solvent Polarity: The polarity of the solvent can have a pronounced effect on the decomposition kinetics of diacyl peroxides. While the primary decomposition pathway is homolytic, involving the formation of neutral radicals, polar solvents can influence the stability of the transition state and the resulting radical intermediates. For benzoyl peroxide, studies have shown that the decomposition rate can be influenced by the solvent. rsc.org In some cases, an increase in solvent polarity can lead to an increased rate of decomposition. The specific interactions between the solvent and the peroxide, as well as the solvent's ability to cage the initially formed radical pair, can all play a role. For this compound, the bulky methyl groups might create a specific solvation environment that could further modulate the effect of solvent polarity on its decomposition rate.
A study on the decomposition of benzoyl peroxide in naphthalene (B1677914) demonstrated a chain process with a first-order induced decomposition. chempap.org Another investigation in pyridine (B92270) showed that the solvent could induce the decomposition, with the reaction being first-order with respect to both the peroxide and pyridine. rsc.org These findings highlight the critical role of the solvent in the decomposition mechanism.
Interactive Data Table: Decomposition of Benzoyl Peroxide in Various Solvents
| Solvent | Temperature (°C) | Rate Constant (k x 10^5 s^-1) |
| Benzene | 80.0 | 4.0 |
| Pyridine | 60.0 | 12.8 |
| Naphthalene | 85.0 | - |
Spectroscopic and Computational Elucidation of Reaction Intermediates
Understanding the transient species formed during the decomposition of this compound is crucial for a complete mechanistic picture. Time-resolved spectroscopic techniques and quantum chemical calculations are powerful tools for detecting and characterizing these short-lived radical intermediates.
Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for the direct detection and characterization of species with unpaired electrons, such as the radicals generated from peroxide decomposition. bruker.com While direct EPR studies on this compound are not widely reported, the principles and applications can be inferred from studies on analogous systems.
Upon thermal or photolytic decomposition, this compound is expected to initially form two 2,6-dimethylbenzoyloxyl radicals. These primary radicals can then undergo decarboxylation to produce 2,6-dimethylphenyl radicals and carbon dioxide. Time-resolved EPR spectroscopy can be employed to detect and distinguish between these different radical species. The g-factor and hyperfine coupling constants obtained from the EPR spectrum provide a unique fingerprint for each radical, allowing for their identification.
For instance, in studies of other aromatic peroxides, EPR has been successfully used to observe the corresponding aroxyl radicals. researchgate.net The hyperfine splitting patterns can provide information about the interaction of the unpaired electron with the magnetic nuclei (e.g., protons) in the radical, offering insights into its electronic structure and conformation. In the case of the 2,6-dimethylbenzoyloxyl and 2,6-dimethylphenyl radicals, EPR would be expected to show hyperfine coupling to the protons of the methyl groups and the aromatic ring.
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for investigating reaction mechanisms, including the decomposition of peroxides. nih.gov DFT calculations can be used to model the potential energy surface of the decomposition reaction, locate transition state structures, and calculate activation energies and reaction enthalpies. researchgate.net
For this compound, DFT calculations could provide valuable insights into several key aspects of its decomposition:
O-O Bond Dissociation Energy: The strength of the peroxide bond can be calculated, providing a theoretical basis for its thermal lability.
Decomposition Pathway: DFT can be used to explore different possible decomposition pathways, such as the concerted two-bond cleavage versus a stepwise mechanism involving the formation of benzoyloxyl radicals. Studies on other diacyl peroxides have used DFT to investigate whether the decomposition is stepwise or concerted. nih.gov
Structure of Intermediates: The geometries of the 2,6-dimethylbenzoyloxyl and 2,6-dimethylphenyl radical intermediates can be optimized, providing information about their electronic and steric properties.
Decarboxylation Barrier: The energy barrier for the decarboxylation of the 2,6-dimethylbenzoyloxyl radical can be calculated, which would determine its lifetime and the relative abundance of the two radical species.
Substituent Effects: By comparing the calculated properties of this compound with those of unsubstituted benzoyl peroxide, the electronic and steric effects of the ortho-methyl groups on the decomposition process can be systematically investigated.
Applications in Polymer Chemistry and Advanced Materials Fabrication
Role as an Initiator in Radical Polymerization
Bis(2,6-dimethylbenzoyl) peroxide functions as a radical initiator, a substance that triggers polymerization by generating radical species under relatively mild conditions. nih.gov The process begins with the homolytic cleavage of the weak oxygen-oxygen bond in the peroxide molecule, typically induced by heat, to form two 2,6-dimethylbenzoyloxyl radicals. nih.gov These primary radicals can then initiate the polymerization of various monomers.
Initiation of Vinyl Monomer Polymerization (e.g., Styrene (B11656), Acrylates)
The free radicals generated from the decomposition of this compound are effective in initiating the polymerization of vinyl monomers, such as styrene and acrylates. The initiation step involves the addition of the radical to the double bond of a monomer molecule, creating a new, larger radical. google.com This new radical then propagates the reaction by adding to another monomer, and the process repeats, leading to the formation of a long polymer chain. google.com
The general mechanism for the initiation of a vinyl monomer (represented as CH₂=CHR) by the 2,6-dimethylbenzoyloxyl radical is as follows:
Decomposition: The peroxide decomposes upon heating to form primary radicals.
Initiation: The primary radical attacks the vinyl monomer to start the polymer chain.
This initiation process is fundamental to producing a wide range of commercially important plastics and resins. nih.govspecialchem.com While many organic peroxides can initiate these reactions, the choice of initiator can influence the reaction kinetics and the properties of the final polymer. nih.govmdpi.com
Control over Polymerization Rate and Molecular Weight Distribution
However, a higher initiator concentration generally results in polymers with a lower average molecular weight. mdpi.com This occurs because the increased number of growing chains leads to a higher probability of termination reactions, where two radicals combine, thus shortening the average length of the polymer chains. mdpi.com Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, leading to a higher molecular weight. This relationship allows for the tuning of the polymer's molecular weight and its distribution (polydispersity) to suit specific application requirements.
Table 1: Effect of Initiator Concentration on Polymerization Characteristics
| Initiator Concentration | Polymerization Rate | Average Molecular Weight |
| Low | Slower | Higher |
| High | Faster | Lower |
This table illustrates the general inverse relationship between initiator concentration and the average molecular weight of the resulting polymer.
Strategies for Enhancing Polymerization Efficiency and Conversion
Maximizing the efficiency of polymerization and the final monomer conversion is crucial for industrial processes. The efficiency of an initiator like this compound can be influenced by several factors, including temperature and the presence of co-initiators or activators.
For redox-initiating systems, which can be active at lower temperatures, the ratio of the oxidant (peroxide) to the reductant (an amine co-initiator, for example) significantly affects the polymerization kinetics. researchgate.net By optimizing this ratio, it is possible to maximize the final degree of double bond conversion, ensuring that a minimal amount of unreacted monomer remains in the final product. researchgate.net For instance, studies on similar benzoyl peroxide systems have shown that a specific oxidant-to-reductant ratio can yield the highest conversion rate. researchgate.net The polymerization temperature is another key variable; it must be high enough to ensure an adequate rate of peroxide decomposition and radical formation, but not so high as to cause undesirable side reactions or degradation. youtube.com
Application as a Cross-linking Agent for Polymeric Systems
Beyond initiating the formation of new polymers, the free radicals from this compound can be used to create networks between existing polymer chains, a process known as cross-linking or vulcanization. google.com This process transforms thermoplastic materials into thermosets, which exhibit enhanced mechanical strength, thermal stability, and chemical resistance. researchgate.net
Cross-linking of Silicone Rubber Compounds
This compound is particularly relevant for the cross-linking of silicone rubbers (e.g., polydimethylsiloxane, PDMS). youtube.com The cross-linking process is essential for converting the highly viscous, gum-like silicone polymer into a solid, elastic material with useful mechanical properties. youtube.com
The selection of the peroxide cross-linking agent is important. For example, some common peroxides can lead to "blooming," where decomposition byproducts migrate to the surface of the cured rubber, a problem that can be mitigated by choosing a different peroxide structure. Structurally related peroxides have been shown to provide efficient cross-linking without this issue. The amount of peroxide used typically ranges from approximately 0.5 to 10 millimoles per 100 grams of silicone rubber, with the cross-linking temperature generally falling between 90°C and 150°C.
Mechanistic Aspects of Polymer Network Formation through Peroxide-Initiated Cross-linking
The mechanism of peroxide-initiated cross-linking in polymers like silicone rubber involves a series of radical reactions. youtube.com
Peroxide Decomposition: The process begins with the thermal decomposition of the this compound into 2,6-dimethylbenzoyloxyl radicals.
Hydrogen Abstraction: These highly reactive radicals abstract hydrogen atoms from the methyl side groups on the silicone polymer backbone (PDMS). This step creates a radical on the polymer chain itself. youtube.com
Cross-link Formation: Two of these polymer radicals can then combine to form a stable covalent bond (a C-C bond) between the two polymer chains. researchgate.net
This sequence of reactions is repeated throughout the material, creating a three-dimensional polymer network. nih.gov The density of these cross-links, which is influenced by the initial peroxide concentration, determines the final physical properties of the silicone rubber, such as its hardness and tensile strength. However, studies with similar peroxides have shown that there is a limit to the cross-linking effectiveness, as an excessive concentration of peroxide does not necessarily lead to a proportional increase in cross-link density, a phenomenon attributed to the thermodynamics of the hydrogen abstraction mechanism. youtube.com
Influence on Curing Characteristics and Material Integrity
This compound exhibits notable effects on the curing process and the final properties of polymeric materials, particularly in terms of non-blooming behavior and the potential for accelerated curing cycles.
A significant advantage of using this compound, especially in the context of silicone rubber crosslinking, is its non-blooming characteristic. rsc.org Blooming is an undesirable phenomenon where unreacted crosslinking agent or its byproducts migrate to the surface of the cured elastomer, resulting in a crystalline or oily deposit. This can negatively impact the surface appearance, feel, and performance of the final product. A novel bis(dimethyl-substituted benzoyl)peroxide, which includes the 2,6-dimethyl substituted variant, has been developed as a crosslinking agent for silicone rubber that demonstrates no blooming. rsc.org This is a marked improvement over some conventional peroxides where blooming can be a persistent issue.
The non-blooming nature of this compound is particularly beneficial in applications where surface quality is critical. Furthermore, this class of peroxide has been noted for its high crosslinking rate, which contributes to improved productivity, especially in processes like hot air crosslinking. rsc.org
The selection of a peroxide initiator is crucial as it is heat-driven, and unlike sulfur curing, the cure rate is almost solely dependent on the heat supplied to the system. akrochem.com Peroxides like this compound have a specific activation temperature at which they begin to decompose and initiate crosslinking. This thermal stability below the activation temperature can contribute to excellent shelf life of the uncured rubber compound. akrochem.com
Utilization in Specialized Coating and Composite Formulations
This compound and related diaroyl peroxides are valuable components in the formulation of specialized coatings and composites that rely on radical polymerization for curing.
In the realm of protective coatings, radical initiators are essential for curing processes. While the literature extensively covers various organic peroxides for this purpose, the principles apply to the use of this compound in developing radically curable coating compositions. These compositions are designed to be applied to a substrate and then cured, often through the application of heat, to form a durable, crosslinked film. The choice of initiator influences the curing time and temperature, which are critical parameters in industrial coating applications.
Polymer monoliths are porous, continuous structures that have gained significant attention as stationary phases in chromatography and as supports for catalysts in continuous-flow systems. The fabrication of these monoliths often involves the polymerization of a monomer mixture within a mold or microreactor channel. This polymerization can be initiated either thermally, using initiators like this compound, or photochemically, using photoinitiators.
In the context of UV-initiated formation of polymer monoliths, photoinitiators such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPAP) and bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (BAPO) have been successfully employed. nih.gov The selection of the photoinitiator is dependent on the emission spectrum of the light source. nih.gov While thermal initiation with peroxides like this compound offers an alternative route, the use of photoinitiators has been highlighted for its spatial and temporal control over the polymerization process, which is particularly advantageous in creating well-defined monolithic structures within microfluidic devices. nih.gov
Comparative Performance Analysis with Other Radical Initiators
The performance of this compound as a radical initiator is best understood through comparison with other initiators, including other diaroyl peroxides and different classes of initiators such as photoinitiators.
The substitution pattern on the benzoyl rings of diaroyl peroxides has a significant impact on their decomposition kinetics and, consequently, their efficiency as curing agents. Symmetrically substituted diaroyl peroxides, such as benzoyl peroxide, have been extensively studied. Asymmetrically substituted diaroyl peroxides, on the other hand, can exhibit different decomposition pathways and efficiencies.
The thermal decomposition of diaroyl peroxides can be complex, with mechanisms that are influenced by the substituents on the aromatic rings. rsc.org The rate of decomposition and the nature of the generated radicals will dictate the curing characteristics. For instance, the half-life of a peroxide, which is the time it takes for half of the peroxide to decompose at a given temperature, is a critical parameter for selecting an appropriate initiator for a specific application. akrochem.com
Table 1: General Comparison of Diaroyl Peroxide Characteristics
| Feature | Unsubstituted (e.g., Benzoyl Peroxide) | Substituted (e.g., this compound) |
| Decomposition Temperature | Generally higher | Can be lower or higher depending on the substituent |
| Curing Speed | Standard | Can be faster or slower |
| Blooming Potential | Can be an issue | Can be non-blooming rsc.org |
| Solubility | Varies | Influenced by the substituent |
A broader comparison of this compound with other classes of radical initiators, such as other thermal initiators and photoinitiators, highlights its specific advantages and disadvantages.
Thermal Initiators:
Compared to other thermal initiators like dicumyl peroxide (DCP), this compound belongs to the diacyl peroxide family, which generally has lower decomposition temperatures. This can be advantageous in applications where lower curing temperatures are required to prevent damage to the substrate or other components in a formulation. DCP is widely used for crosslinking thermoplastics and is considered a highly efficient peroxide. researchgate.netaidic.itnih.gov However, the choice between a diacyl peroxide and a dialkyl peroxide like DCP will depend on the desired curing temperature, the polymer system, and the required final properties. akrochem.comnih.gov
In nitrile rubber (NBR) composites, for example, sulfur-based curing systems have been shown to yield higher tensile strength and elongation at break compared to dicumyl peroxide, although the peroxide-cured system exhibited higher stiffness. nih.gov The crosslink density in NBR vulcanized by peroxide is significantly higher than that achieved with a sulfuric system. nih.gov
Photoinitiators:
Photoinitiators, such as acylphosphine oxides, represent a different class of radical sources that are activated by light rather than heat. Acylphosphine oxides like bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (BAPO) are known for their high efficiency in initiating polymerization upon exposure to UV or visible light.
The primary advantage of photoinitiators is the ability to cure at ambient temperatures and with high spatial and temporal control. This is particularly useful in applications like 3D printing and the fabrication of micro-structured materials. nih.gov However, photoinitiation is limited to systems that are transparent to the activating wavelength of light, and the penetration depth of the light can be a limiting factor in thick or highly filled materials.
In contrast, thermal initiators like this compound can be used in opaque or thick-sectioned articles where light cannot penetrate effectively. The radical generation mechanism also differs; upon irradiation, acylphosphine oxides undergo α-cleavage to produce a benzoyl radical and a phosphinoyl radical, both of which are highly reactive in initiating polymerization. The choice between a thermal initiator and a photoinitiator is therefore fundamentally dependent on the application's requirements for curing conditions and material properties.
Table 2: Comparative Overview of Radical Initiator Classes
| Initiator Class | Activation | Key Advantages | Key Limitations |
| Diaroyl Peroxides (e.g., this compound) | Heat | Effective for thick sections, non-blooming potential rsc.org | Requires elevated temperatures |
| Dialkyl Peroxides (e.g., Dicumyl Peroxide) | Heat | High efficiency, good for high-temperature curing researchgate.net | May require higher temperatures than diacyl peroxides |
| Acylphosphine Oxides (e.g., BAPO) | Light (UV/Visible) | Curing at ambient temperature, high spatial/temporal control nih.gov | Limited to light-transparent systems, potential for limited cure depth |
Analytical Methodologies for Research and Characterization in Advanced Contexts
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Following the synthesis of "Bis(2,6-dimethylbenzoyl) Peroxide," a suite of spectroscopic techniques is employed to unequivocally confirm its molecular structure and determine the purity of the synthesized product. These methods provide detailed information about the compound's atomic composition, connectivity, and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For "this compound," ¹H NMR and ¹³C NMR spectroscopy provide precise information about the hydrogen and carbon environments within the molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The integration of these signals helps in confirming the ratio of these protons, while their chemical shifts and splitting patterns provide insights into their electronic environment and neighboring atoms.
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by providing information on all the unique carbon atoms in the molecule, including the carbonyl carbons of the peroxide group and the carbons of the aromatic ring and methyl substituents.
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental composition of "this compound." This technique provides a highly accurate mass-to-charge ratio, which can be used to confirm the molecular formula of the compound, thereby distinguishing it from other molecules with similar nominal masses.
Fourier-Transform Infrared (FT-IR) Spectroscopy is employed to identify the functional groups present in the molecule. The FT-IR spectrum of "this compound" is characterized by specific absorption bands that signify its key structural features. A prominent feature is the stretching vibration of the carbonyl (C=O) groups within the peroxide linkage. The presence and position of this band are indicative of the peroxide structure. Other characteristic bands would include those corresponding to the C-H bonds of the methyl groups and the aromatic ring.
Table 1: Spectroscopic Data for "this compound"
| Technique | Observed Feature | Interpretation |
| ¹H NMR | Signals for aromatic and methyl protons | Confirms the presence and ratio of these groups. |
| ¹³C NMR | Signals for carbonyl, aromatic, and methyl carbons | Provides a carbon skeleton map of the molecule. |
| HRMS | Highly accurate mass-to-charge ratio | Confirms the elemental composition and molecular formula. |
| FT-IR | Characteristic carbonyl (C=O) absorption band | Confirms the presence of the peroxide functional group. |
Chromatographic Methods for Separation, Isolation, and Quantitative Analysis of Reaction Mixtures
In practical applications and research settings, "this compound" is often part of a complex mixture, such as the crude product from its synthesis or in a polymer formulation. Chromatographic techniques are indispensable for separating this compound from impurities, byproducts, or other components, as well as for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of organic peroxides. A reversed-phase HPLC method, often with a UV detector, can be developed for the separation and quantification of "this compound." The method would typically involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the peroxide under specific chromatographic conditions is a key parameter for its identification, while the area under the chromatographic peak is proportional to its concentration, allowing for accurate quantitative analysis.
Gas Chromatography (GC) can also be used, particularly for analyzing the decomposition products of "this compound." However, due to the thermal lability of peroxides, care must be taken to avoid on-column decomposition. This may involve using a cool on-column injection technique and a column with a stationary phase that is inert towards peroxides.
These chromatographic methods are not only crucial for quality control in the production of "this compound" but also for studying its reaction kinetics and stability under various conditions.
Table 2: Chromatographic Parameters for "this compound" Analysis
| Parameter | HPLC | GC |
| Stationary Phase | Reversed-phase (e.g., C18) | Inert, non-polar to mid-polar |
| Mobile/Carrier Gas | Acetonitrile/Water mixture | Inert gas (e.g., Helium, Nitrogen) |
| Detection | UV Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Application | Purity assessment, quantitative analysis | Analysis of decomposition products |
Techniques for In Situ Monitoring of Decomposition and Radical Evolution during Polymerization Processes
A key application of "this compound" is as a radical initiator in polymerization processes. Understanding the dynamics of its decomposition and the subsequent generation of radicals is critical for controlling the polymerization reaction and the properties of the resulting polymer. In situ monitoring techniques allow for the real-time observation of these processes as they occur within the reaction vessel.
Electron Spin Resonance (ESR) Spectroscopy , also known as Electron Paramagnetic Resonance (EPR) Spectroscopy, is a powerful technique for the direct detection and characterization of radical species. By monitoring the ESR spectrum during the thermal or photochemical decomposition of "this compound," researchers can identify the structure of the generated radicals and measure their concentration over time. This information is invaluable for elucidating the initiation mechanism of polymerization and for studying the kinetics of radical formation and decay. Spin trapping experiments, where a "spin trap" molecule reacts with the transient radicals to form a more stable radical adduct, are often employed in conjunction with ESR to facilitate the detection and identification of the short-lived primary radicals.
Other in situ spectroscopic techniques, such as time-resolved FT-IR or Raman spectroscopy , can be used to monitor the disappearance of the peroxide and the appearance of polymer chains during the polymerization process. By tracking the changes in specific vibrational bands corresponding to the peroxide and the monomer, it is possible to follow the kinetics of both the initiator decomposition and the monomer conversion simultaneously.
These advanced in situ methods provide a detailed window into the complex chemical events that occur during polymerization, enabling a more rational design and control of these processes.
Emerging Research Directions and Future Perspectives
Development of Sustainable and Environmentally Benign Synthetic Routes
The traditional synthesis of bis(2,6-dimethylbenzoyl) peroxide often involves the reaction of 2,6-dimethylbenzoyl chloride with hydrogen peroxide in the presence of a deoxidizer like sodium or potassium hydroxide (B78521). google.com While effective, this method can generate chlorinated byproducts and may require significant solvent usage, prompting a shift towards more sustainable alternatives.
Future research is focused on developing synthetic pathways that minimize waste, avoid hazardous reagents, and utilize renewable resources. This includes exploring enzymatic catalysis, which could offer high selectivity and milder reaction conditions, thereby reducing energy consumption and environmental impact. Another promising avenue is the use of solid-supported reagents or catalysts that can be easily recovered and reused, simplifying purification processes and minimizing waste streams. The goal is to create a circular economy model for the production of this peroxide, aligning with the principles of green chemistry.
Advanced Computational Modeling for Precise Mechanism Prediction
Computational chemistry is becoming an indispensable tool for understanding the complex mechanisms of peroxide decomposition and its role in polymerization. nih.gov Techniques like Density Functional Theory (DFT) and molecular mechanics are being employed to model the thermal decomposition of organic peroxides, including this compound. nih.gov These models can predict key parameters such as the self-accelerating decomposition temperature (SADT), which is crucial for safe handling and storage. nih.gov
Advanced computational models are being developed to provide a more precise prediction of the behavior of this compound under various conditions. nih.gov By simulating the bond dissociation energies and the subsequent radical propagation steps, researchers can gain insights into the initiation efficiency and the potential for side reactions. This predictive capability allows for the rational design of polymerization processes with improved control over polymer architecture and properties. Furthermore, computational studies can aid in the design of novel peroxide structures with tailored reactivity and stability for specific applications.
Integration into Controlled/Living Radical Polymerization Techniques
While this compound is a well-established free radical initiator, its integration into controlled/living radical polymerization (CRP/LRP) techniques is a burgeoning area of research. sigmaaldrich.comsigmaaldrich.com CRP methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.comsigmaaldrich.com
The challenge lies in adapting the decomposition kinetics of this compound to be compatible with the equilibrium-controlled nature of CRP. Research is underway to develop strategies to mediate the radical generation from this peroxide, potentially through the use of transition metal catalysts or reversible radical traps. The successful integration of this compound into CRP would offer a cost-effective and versatile initiating system for producing advanced polymeric materials with precisely engineered properties. This could lead to the development of novel block copolymers, star polymers, and polymer brushes with applications in drug delivery, nanotechnology, and surface modification. sigmaaldrich.com
Exploration of Novel Applications in Functional Materials Beyond Traditional Polymers
The unique reactivity of this compound opens up possibilities for its use in the synthesis of a wide range of functional materials beyond its traditional role as a polymerization initiator for commodity plastics and rubbers. google.com Researchers are exploring its application in the creation of smart materials, such as self-healing polymers and responsive hydrogels. The peroxide can be incorporated into the polymer backbone or used to crosslink polymer chains, creating dynamic networks that can respond to external stimuli like temperature or pH.
Another exciting area of research is the use of this compound in the modification of natural polymers and biomaterials. By grafting synthetic polymers onto natural substrates, it is possible to create hybrid materials with enhanced properties, such as improved biocompatibility, biodegradability, or mechanical strength. These materials have potential applications in tissue engineering, regenerative medicine, and environmentally friendly packaging. Furthermore, the strong oxidizing potential of the peroxide is being investigated for applications in organic synthesis and environmental remediation, such as in advanced oxidation processes for the degradation of pollutants.
Q & A
Q. What experimental protocols are recommended for synthesizing bis(2,6-dimethylbenzoyl) peroxide with high purity?
Methodological Answer:
- Thermal Initiation : Use controlled thermal decomposition of 2,6-dimethylbenzoyl chloride with hydrogen peroxide in an inert solvent (e.g., dichloromethane) under nitrogen. Monitor reaction progress via iodometric titration to track peroxide consumption .
- Purification : Recrystallize from ethanol or acetonitrile to achieve >99% purity. Validate purity via HPLC (SE-30 column, acetonitrile mobile phase) and compare retention times with authentic standards .
- Safety : Conduct reactions in fume hoods with explosion-proof equipment due to organic peroxide instability .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 60 ± 0.5°C | |
| Solvent | Dichloromethane or ethyl ether | |
| Purity Validation | HPLC with SE-30 column |
Q. How do substituents (e.g., methyl groups) influence the stability of this compound compared to unsubstituted benzoyl peroxide?
Methodological Answer:
- Steric Effects : The 2,6-dimethyl groups reduce molecular symmetry, increasing steric hindrance and thermal stability compared to unsubstituted benzoyl peroxide. Use DSC (Differential Scanning Calorimetry) to measure decomposition onset temperatures .
- Kinetic Studies : Compare first-order decomposition rate constants (k) in polar solvents (e.g., DMSO) via UV-Vis spectroscopy at 260 nm .
Q. What analytical methods are most reliable for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC-UV : Use C18 reverse-phase columns with acetonitrile/water (70:30) mobile phase. Internal standardization (e.g., biphenyl) improves accuracy .
- Titrimetric Analysis : Iodometric titration quantifies active oxygen content but requires strict exclusion of light and air to prevent side reactions .
Advanced Research Questions
Q. How can conflicting data on decomposition pathways of this compound in polar vs. nonpolar solvents be resolved?
Methodological Answer:
- Mechanistic Probes : Use radical traps (e.g., TEMPO) in EPR spectroscopy to identify transient radicals. Compare product distributions (e.g., methylbenzoic acid vs. dimerization products) via GC-MS .
- Solvent Polarity Studies : Conduct kinetic isotope experiments (D₂O vs. H₂O) to distinguish between homolytic cleavage and acid-catalyzed pathways .
Q. Table 2: Decomposition Products in Different Solvents
| Solvent | Major Products | Mechanism | Reference |
|---|---|---|---|
| DMSO | 2,6-Dimethylbenzoic acid | Radical disproportionation | |
| Toluene | Biphenyl derivatives | Dimerization |
Q. What are the critical factors in designing safe storage protocols for this compound in academic labs?
Methodological Answer:
- Stabilization : Add inhibitors (e.g., hydroquinone) at 0.1–1% w/w. Store at –20°C in amber glass with PTFE-lined caps to prevent moisture ingress .
- Compatibility Testing : Use accelerated aging studies (40°C/75% RH for 30 days) with periodic FTIR analysis to detect carbonyl formation (indicator of degradation) .
Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to calculate bond dissociation energies (BDEs) for O–O bonds. Compare with experimental DSC data .
- Transition State Analysis : Simulate radical initiation pathways using Gaussian 16 to identify activation barriers for homolytic cleavage .
Q. How should researchers address contradictions in reported kinetic data for this compound decomposition?
Methodological Answer:
- Standardized Protocols : Replicate studies under identical conditions (solvent purity, temperature control ±0.1°C). Use high-purity argon for degassing to eliminate oxygen interference .
- Error Analysis : Apply multivariate regression to isolate variables (e.g., solvent dielectric constant, peroxide concentration) contributing to discrepancies .
Safety and Compliance
Q. What are the key hazards associated with this compound, and how can they be mitigated during handling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
